6-[(oxetan-2-yl)methoxy]pyridine-3-carbonitrile

Catalog No.
S6724335
CAS No.
2549045-03-4
M.F
C10H10N2O2
M. Wt
190.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-[(oxetan-2-yl)methoxy]pyridine-3-carbonitrile

CAS Number

2549045-03-4

Product Name

6-[(oxetan-2-yl)methoxy]pyridine-3-carbonitrile

IUPAC Name

6-(oxetan-2-ylmethoxy)pyridine-3-carbonitrile

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

InChI

InChI=1S/C10H10N2O2/c11-5-8-1-2-10(12-6-8)14-7-9-3-4-13-9/h1-2,6,9H,3-4,7H2

InChI Key

NPVSTEZWYFECAB-UHFFFAOYSA-N

SMILES

C1COC1COC2=NC=C(C=C2)C#N

Canonical SMILES

C1COC1COC2=NC=C(C=C2)C#N

6-[(oxetan-2-yl)methoxy]pyridine-3-carbonitrile is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with an oxetane moiety and a carbonitrile group. The presence of the oxetane ring, a four-membered cyclic ether, contributes to the compound's distinct physicochemical properties, influencing its reactivity and potential applications in various fields such as medicinal chemistry and materials science.

  • Oxidation: The oxetane ring can undergo oxidation to yield various products, potentially introducing new functional groups.
  • Reduction: The carbonitrile group can be reduced to form amines or other derivatives, expanding the compound's utility.
  • Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the oxetane moiety, allowing for further functionalization of the compound.

The biological activity of 6-[(oxetan-2-yl)methoxy]pyridine-3-carbonitrile is an area of active research. Its unique structure may enable interactions with specific biological targets, potentially modulating pathways relevant to medicinal chemistry. The oxetane moiety is particularly interesting due to its capability for ring-opening reactions, which could enhance its pharmacological properties. Preliminary studies suggest that compounds containing oxetane rings may exhibit anti-inflammatory and anticancer activities, although more research is needed to fully elucidate these effects .

The synthesis of 6-[(oxetan-2-yl)methoxy]pyridine-3-carbonitrile typically involves the following steps:

  • Formation of the Oxetane Ring: This is often achieved through cyclization reactions involving appropriate precursors.
  • Attachment to the Pyridine Ring: The oxetane is then coupled with a pyridine derivative, typically using methods that involve strong bases or acids to facilitate the reaction.
  • Optimization for Yield and Purity: Industrial production methods may utilize advanced techniques such as continuous flow chemistry to enhance efficiency and scalability.

6-[(oxetan-2-yl)methoxy]pyridine-3-carbonitrile has potential applications across several domains:

  • Medicinal Chemistry: It may serve as a scaffold for developing new pharmaceuticals due to its unique structural features.
  • Material Science: The compound's properties could be exploited in creating advanced materials with specific functionalities.
  • Biological Research: Its interactions with biological targets make it a candidate for studying biochemical pathways.

Interaction studies are crucial for understanding how 6-[(oxetan-2-yl)methoxy]pyridine-3-carbonitrile interacts with biological systems. Initial findings suggest that it may engage in π-π stacking and hydrogen bonding due to its aromatic nature and functional groups, which could influence its mechanism of action in biological contexts. Further studies are needed to clarify these interactions and their implications for drug design and therapeutic applications .

Several compounds share structural similarities with 6-[(oxetan-2-yl)methoxy]pyridine-3-carbonitrile, each exhibiting unique properties:

Compound NameStructure FeaturesUnique Aspects
2-methoxypyridine-3-carbonitrilePyridine with a methoxy and nitrile groupLacks the oxetane ring
4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrilePyridine core with different substituentsDifferent chemical properties due to varied substituents
2-(oxetan-2-yl)methoxy-pyridinePyridine ring with an oxetane moietySimilar oxetane feature but different positioning of functional groups

Uniqueness: The presence of the oxetane ring in 6-[(oxetan-2-yl)methoxy]pyridine-3-carbonitrile distinguishes it from similar compounds, imparting specific reactivity and stability that could be advantageous in various applications.

XLogP3

0.9

Hydrogen Bond Acceptor Count

4

Exact Mass

190.074227566 g/mol

Monoisotopic Mass

190.074227566 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-23-2023

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